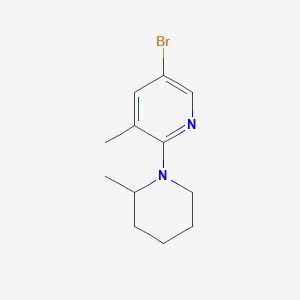
5-Bromo-3-methyl-2-(2-methyl-1-piperidinyl)-pyridine
Overview
Description
5-Bromo-3-methyl-2-(2-methyl-1-piperidinyl)-pyridine, also known as 5-BMPP, is a heterocyclic compound that contains a nitrogen atom as part of a five-membered ring. It is a colorless, odorless and crystalline solid that is soluble in water and other polar solvents. 5-BMPP is an important research chemical and is used in various scientific applications, including synthesis and analytical chemistry.
Scientific Research Applications
Efficient Synthesis and Biological Activities
A study by Ahmad et al. (2017) demonstrates the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These derivatives were analyzed for their potential as chiral dopants for liquid crystals and were tested for anti-thrombolytic, biofilm inhibition, and haemolytic activities. The compound 4b showed significant activity against clot formation in human blood, while 4f was highly potent against Escherichia coli, indicating the utility of these compounds in developing new therapeutic agents (Ahmad et al., 2017).
Electrochemical and Theoretical Quantum Approaches
El-Lateef et al. (2015) synthesized two novel Schiff bases incorporating the pyridine moiety for the inhibition of carbon steel corrosion in acidic medium containing chloride. Their study combines electrochemical techniques and quantum chemical calculations, highlighting the importance of such compounds in corrosion prevention applications (El-Lateef et al., 2015).
Synthesis and Molecular Structures
Riedmiller et al. (1999) explored the synthesis of 2-trimethylsilyl-, 2-trimethylgermyl-, and 2-trimethylstannyl-pyridines, derived from bromo-pyridines through metallation and subsequent treatment with organometallic reagents. Their work contributes to the understanding of the molecular structures of these compounds and their potential applications in materials science (Riedmiller et al., 1999).
Spectroscopic and Optical Studies
Vural and Kara (2017) conducted spectroscopic and optical studies on 5-Bromo-2-(trifluoromethyl)pyridine, using density functional theory (DFT) to explore its structure and properties. Their research provides insights into the non-linear optical properties of the compound, with implications for materials science and photonics applications (Vural & Kara, 2017).
Antitumor Activity of Bis-Indole Derivatives
Andreani et al. (2008) synthesized compounds with two indole systems separated by a pyridine or piperazine moiety and evaluated their antitumor activity. The study found that pyridine derivatives exhibited significant activity, contributing to the development of new antitumor agents (Andreani et al., 2008).
properties
IUPAC Name |
5-bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-7-11(13)8-14-12(9)15-6-4-3-5-10(15)2/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBTXQSYOBRPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223986 | |
| Record name | 5-Bromo-3-methyl-2-(2-methyl-1-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220036-18-9 | |
| Record name | 5-Bromo-3-methyl-2-(2-methyl-1-piperidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methyl-2-(2-methyl-1-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




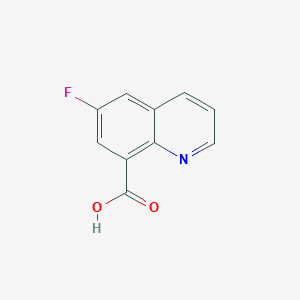
![2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1525101.png)
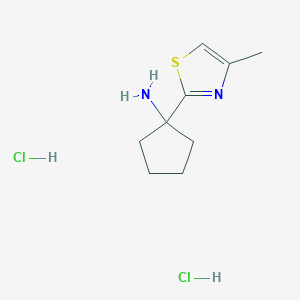
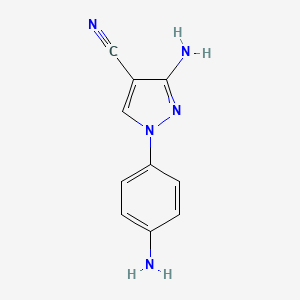
![1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1525105.png)

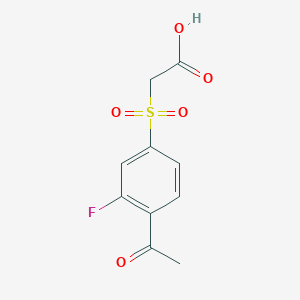
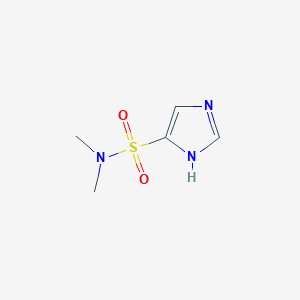
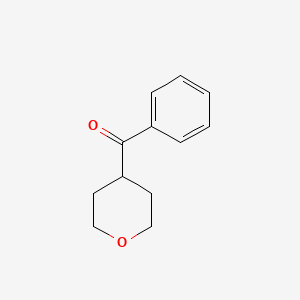
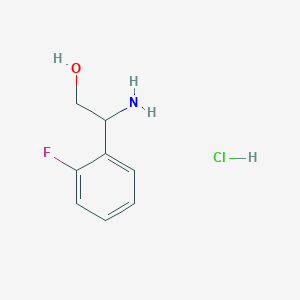
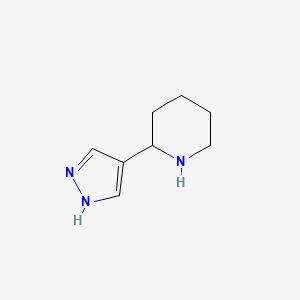
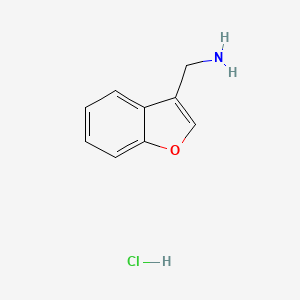
![2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1525120.png)